molecular formula C21H22Cl2FN5O B586314 Crizotinib-d5 CAS No. 1395950-48-7

Crizotinib-d5

Cat. No. B586314
CAS RN: 1395950-48-7
M. Wt: 450.339
InChI Key: ZSDTZQWYOPVQMX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crizotinib-d5 is the deuterium labeled version of Crizotinib . Crizotinib is used to treat metastatic non-small cell lung cancer (NSCLC) that is caused by a defect in either a gene called anaplastic lymphoma kinase (ALK) or a gene called ROS1 .


Synthesis Analysis

A key step in the synthesis of Crizotinib is the asymmetric reduction of acetophenone A to (S)-B using an engineered ketoreductase from Lactobacillus sp .


Molecular Structure Analysis

The molecular formula of Crizotinib-d5 is C21H17Cl2D5FN5O . The formal name is 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-3,3,4,5,5-d5)-1H-pyrazol-4-yl]-2-pyridinamine .


Chemical Reactions Analysis

Crizotinib has been reported to develop acquired resistance during treatment for lung adenocarcinoma . This resistance is caused by secondary ALK mutations which can be overcome by next-generation ALK-TKIs .


Physical And Chemical Properties Analysis

Crizotinib-d5 has a melting point of 197 - 199°C and is slightly soluble in chloroform and methanol . Its molecular weight is 450.34 g/mol .

Mechanism of Action

Crizotinib is a tyrosine kinase receptor inhibitor that targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d’Origine Nantais (RON) .

Safety and Hazards

Crizotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage/eye irritation, skin sensitization, and germ cell mutagenicity .

Future Directions

The FDA has approved Crizotinib for adult and pediatric patients 1 year of age and older with unresectable, recurrent, or refractory inflammatory anaplastic lymphoma kinase (ALK)-positive myofibroblastic tumors (IMT) . Future research is focusing on overcoming Crizotinib resistance with more potent and structurally different compounds .

properties

CAS RN

1395950-48-7

Product Name

Crizotinib-d5

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.339

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1

InChI Key

ZSDTZQWYOPVQMX-GFCCVEGCSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N

synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-d4)-1H-pyrazol-4-yl]-2-pyridinamine-d5;  (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d4)-1H-pyrazol-4-yl]pyridin-2-ylamine-d5;  PF 02341066-d5;  PF 2341066-d5;  [3-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.